molecular formula C17H18ClNO3 B275588 N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine

N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine

Cat. No. B275588
M. Wt: 319.8 g/mol
InChI Key: QCOINQZTGPZXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine, also known as MDMA or Ecstasy, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is a popular recreational drug that has been associated with increased empathy, emotional openness, and euphoria. However, the use of MDMA as a recreational drug is illegal in most countries due to its potential for abuse and adverse health effects. In recent years, there has been growing interest in the potential therapeutic applications of MDMA, particularly in the treatment of post-traumatic stress disorder (PTSD).

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in a feeling of euphoria and increased empathy. N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine also increases heart rate and blood pressure, and can cause dehydration and hyperthermia.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has been shown to increase oxytocin levels, which may contribute to its empathogenic effects. N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has also been shown to increase heart rate and blood pressure, and can cause dehydration and hyperthermia.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has several advantages for use in laboratory experiments. It can be easily synthesized and purified, and its effects on neurotransmitter release can be measured using a variety of techniques, including microdialysis and electrochemistry. However, the use of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine in laboratory experiments is limited by its potential for abuse and adverse health effects.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of new analogs of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine that may have improved therapeutic properties. Finally, there is a need for further research into the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine use, particularly in the context of therapeutic use.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine involves several chemical steps, including the reaction of safrole with hydrochloric acid and the subsequent reduction of the resulting intermediate with lithium aluminum hydride. The final product is a white crystalline powder that can be further purified through recrystallization.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has been the subject of numerous scientific studies, particularly in the field of psychiatry. Recent clinical trials have shown promising results for the use of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine-assisted psychotherapy in the treatment of PTSD. N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has also been studied for its potential therapeutic effects in the treatment of anxiety, depression, and addiction.

properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(5-chloro-2-ethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H18ClNO3/c1-2-20-15-6-4-14(18)8-13(15)10-19-9-12-3-5-16-17(7-12)22-11-21-16/h3-8,19H,2,9-11H2,1H3

InChI Key

QCOINQZTGPZXSF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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